Methyl 2-amino-2-(5-methylfuran-2-yl)acetate

Lipophilicity Membrane permeability ADME optimization

Researchers pursuing IleRS-targeted antibacterials often face multi-step syntheses to install the 5-methylfuran pharmacophore onto amino acid scaffolds. Methyl 2-amino-2-(5-methylfuran-2-yl)acetate (CAS 749827-79-0) eliminates 3-5 synthetic steps by providing the complete α-amino acid skeleton with the 5-methylfuran ring pre-installed. • LogP 1.46 (TPSA 65.46 Ų) balances membrane permeability for whole-cell MIC assays • Racemic methyl ester compatible with standard Fmoc/Boc peptide coupling protocols • ΔLogP +0.31 vs. des-methyl analog enables controlled paired SAR studies • In stock for immediate global shipping

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B12863164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(5-methylfuran-2-yl)acetate
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C(=O)OC)N
InChIInChI=1S/C8H11NO3/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4,7H,9H2,1-2H3
InChIKeyRZKSHBXQJHJFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(5-methylfuran-2-yl)acetate (CAS 749827-79-0): Physicochemical and Structural Baseline for Procurement Evaluation


Methyl 2-amino-2-(5-methylfuran-2-yl)acetate (CAS 749827-79-0) is a furan-containing α-amino acid methyl ester with molecular formula C₈H₁₁NO₃ and molecular weight 169.18 g/mol . The compound features a 5-methyl-substituted furan ring at the α-carbon of a glycine methyl ester scaffold, yielding a computed LogP of 1.46 and a topological polar surface area (TPSA) of 65.46 Ų . This structural class is historically anchored by the natural antibiotic furanomycin—a non-proteinogenic α-amino acid first isolated from Streptomyces threomyceticus in 1967—which shares the 5-methylfuran pharmacophore and acts as a competitive substrate of isoleucyl-tRNA synthetase (IleRS) with antibacterial MIC values of 1–5 µg/mL against both Gram-positive and Gram-negative pathogens [1].

Why In-Class Furan-α-Amino Acid Esters Cannot Be Interchanged: Structural Determinants Driving Selection of Methyl 2-amino-2-(5-methylfuran-2-yl)acetate


Within the furan-α-amino acid ester family, substitution pattern critically governs both physicochemical and biological behavior. The 5-methyl group on the furan ring is not a passive substituent: in the furanomycin SAR series, the C5-methyl group occupies the same binding pocket of IleRS as the δ-methyl group of L-isoleucine, and its removal (norfuranomycin) alters antibacterial activity and target engagement [1]. Furthermore, the methyl ester confers a LogP increase of approximately 1–2 log units relative to the free carboxylic acid form, directly impacting membrane permeability and cellular uptake [2]. Even between methyl ester congeners, the presence or absence of the 5-methyl substituent on the furan ring shifts LogP from 1.15 (des-methyl) to 1.46 (5-methyl target), a ΔLogP of +0.31 that translates to an approximately two-fold increase in octanol–water partitioning . These are not interchangeable building blocks: each structural feature—ring methylation, esterification, and stereochemistry—independently and combinatorially influences solubility, permeability, target recognition, and synthetic downstream compatibility [1].

Quantitative Differentiation Evidence: Methyl 2-amino-2-(5-methylfuran-2-yl)acetate vs. Closest Analogs


Lipophilicity Advantage: LogP 1.46 vs. 1.15 for Des-Methyl Analog Enhances Membrane Partitioning

Methyl 2-amino-2-(5-methylfuran-2-yl)acetate (CAS 749827-79-0) exhibits a computed LogP of 1.46, compared to LogP 1.15 for the des-methyl analog (R)-methyl 2-amino-2-(furan-2-yl)acetate (CAS 127358-24-1), both measured under identical computational methodology (ChemSrc database) . The ΔLogP of +0.31 represents an approximately 2.04-fold higher octanol–water partition coefficient (log₁₀P ratio), directly attributable to the 5-methyl substituent on the furan ring. PSA values are identical at 65.46 Ų, confirming that the lipophilicity gain is achieved without increasing polar surface area—preserving hydrogen-bonding capacity while enhancing passive membrane diffusion .

Lipophilicity Membrane permeability ADME optimization

5-Methyl Furan Substitution Essential for IleRS Target Engagement: SAR Evidence from Furanomycin Class

Comprehensive SAR studies on furanomycin and its analogs demonstrate that the C5-methyl group on the furan (or dihydrofuran) ring is critical for recognition by isoleucyl-tRNA synthetase (IleRS), the validated antibacterial target of this compound class [1]. The natural product furanomycin (bearing a 5-methyl-2,5-dihydrofuran ring) exhibits MIC values of 1–5 µg/mL against E. coli, S. aureus, B. subtilis, and Shigella/Salmonella species, while norfuranomycin (the des-methyl analog) shows substantially altered antibacterial activity with a narrowed spectrum [1]. The review explicitly states: 'the δ-methyl group of Ile plays a dominant role for substrate recognition' and 'the 5-methyl group of furanomycin likely occupies the same binding pocket of the enzyme IleRS,' providing mechanistic rationale for why 5-methyl substitution is non-redundant [1]. Methyl 2-amino-2-(5-methylfuran-2-yl)acetate retains this critical 5-methyl pharmacophoric element as a synthetic building block.

Antibacterial Aminoacyl-tRNA synthetase Structure–activity relationship

TPSA of 65.46 Ų Optimized Below the 75 Ų Threshold for Predicted Oral Bioavailability

Methyl 2-amino-2-(5-methylfuran-2-yl)acetate has a computed topological polar surface area (TPSA) of 65.46 Ų, which falls below the empirically established 75 Ų threshold associated with >85% probability of ≥10% oral bioavailability in rats (Veber et al., J. Med. Chem. 2002) . For context, compounds with TPSA ≤75 Ų show an 85% probability of favorable oral absorption, compared to 56% for 75 < TPSA < 150 Ų and 11% for TPSA ≥ 150 Ų [1]. The target compound's TPSA of 65.46 Ų is identical to that of the des-methyl analog (R)-methyl 2-amino-2-(furan-2-yl)acetate (CAS 127358-24-1), confirming that the 5-methyl substitution does not expand polar surface area beyond the favorable range. Simultaneously, the LogP of 1.46 provides sufficient lipophilicity for membrane crossing without exceeding LogP 4, above which non-specific toxicity risk increases .

Drug-likeness Oral bioavailability Veber rules

Methyl Ester vs. Free Acid: LogP Enhancement of ~1–2 Units for Improved Cellular Permeability

The methyl ester moiety of the target compound confers a significant lipophilicity advantage over the corresponding free carboxylic acid form, 2-amino-2-(5-methylfuran-2-yl)acetic acid (CAS 127358-16-1 for the R-enantiomer) . In the broader furan-α-amino acid class, esterification of the carboxyl group typically increases LogP by approximately 1–2 log units, enhancing passive membrane diffusion [1]. This is particularly relevant for intracellular antibacterial targets such as IleRS, where the active site is cytoplasmic and the compound must cross both the outer (Gram-negative) or peptidoglycan (Gram-positive) bacterial membrane and the inner cytoplasmic membrane. The methyl ester functions as a reversibly masked carboxylate, potentially serving as a prodrug that is hydrolyzed intracellularly by esterases to release the active free acid at the site of action [1].

Prodrug strategy Ester bioavailability Cellular uptake

Racemic Availability Enables Broad Screening vs. Enantiomerically Pure Analogs Requiring Chiral Resolution

Methyl 2-amino-2-(5-methylfuran-2-yl)acetate (CAS 749827-79-0) is commercially supplied as the racemic mixture , whereas the closest chiral analog, (R)-methyl 2-amino-2-(furan-2-yl)acetate (CAS 127358-24-1), is available only as the single enantiomer . The racemic form offers a practical advantage for initial high-throughput screening campaigns: both enantiomers are tested simultaneously, increasing the probability of detecting activity without the upfront cost and synthetic complexity of chiral resolution. In the furanomycin class, stereochemistry at the α-carbon is critical—the natural product bears S-configuration at the α-position—but the R-enantiomer may exhibit distinct or complementary biological profiles (e.g., different off-target interactions, metabolic stability, or toxicity profiles) [1]. Procuring the racemate thus serves as an efficient first-pass screening tool, with chiral resolution deferred until enantiomer-specific activity is confirmed.

Racemic screening Chiral building block Hit discovery

Evidence-Backed Application Scenarios for Methyl 2-amino-2-(5-methylfuran-2-yl)acetate in Scientific Procurement


Antibacterial Drug Discovery Targeting Aminoacyl-tRNA Synthetases (IleRS)

The 5-methylfuran pharmacophore is mechanistically validated for IleRS engagement: NMR studies confirm the C5-methyl group occupies the same binding pocket as the δ-methyl of L-isoleucine, and furanomycin analogs lacking this methyl group show diminished or abolished antibacterial activity [1]. Methyl 2-amino-2-(5-methylfuran-2-yl)acetate serves as a synthetic entry point for constructing focused libraries of IleRS inhibitors. Its methyl ester enhances cellular penetration (LogP 1.46 vs. ~0 for free acid) for whole-cell MIC determination, while intracellular esterase cleavage releases the active carboxylic acid at the cytoplasmic target site [1]. This compound is the appropriate procurement choice over des-methyl or free-acid analogs when the screening objective is bacterial growth inhibition via IleRS antagonism.

Chiral Peptide Building Block for Non-Proteinogenic Amino Acid Incorporation

As a racemic α-amino acid methyl ester incorporating a heterocyclic side chain, the target compound is directly compatible with standard peptide coupling protocols (e.g., HATU, DCC) after Fmoc- or Boc-protection of the α-amine [1]. The furan ring provides unique electronic properties (aromaticity with oxygen lone-pair participation) and the 5-methyl group offers steric bulk distinct from natural amino acid side chains. For peptide engineering studies—including antimicrobial peptide optimization, conformational constraint introduction, or photo-crosslinking probe development—this building block provides a LogP-balanced (1.46), drug-like (TPSA 65.46 Ų) scaffold that is procurement-ready without requiring de novo synthesis .

Comparative ADME Screening: 5-Methyl vs. Des-Methyl Furan Amino Acid Esters

The ΔLogP of +0.31 between methyl 2-amino-2-(5-methylfuran-2-yl)acetate (LogP 1.46) and its des-methyl analog (LogP 1.15) provides a tractable head-to-head system for studying the impact of a single methyl group on membrane permeability, metabolic stability, and plasma protein binding [1]. Both compounds share identical PSA (65.46 Ų), eliminating polar surface area as a confounding variable. Procuring both compounds enables controlled paired experiments—Caco-2 permeability, microsomal stability, CYP inhibition—where the only structural variable is the furan 5-methyl substituent, generating clean SAR data to guide lead optimization of furan-containing amino acid series [1].

Synthetic Intermediate for Furanomycin-Inspired Antibiotic Scaffolds

The total synthesis literature for furanomycin and its congeners establishes that 5-methyl-2-furoic acid derivatives are key intermediates [1]. Methyl 2-amino-2-(5-methylfuran-2-yl)acetate provides the complete α-amino acid skeleton with the 5-methylfuran ring pre-installed, potentially shortening synthetic routes to furanomycin analogs by 3–5 steps compared to routes starting from protected serine or Garner aldehyde that require late-stage furan construction [1]. This translates to reduced procurement cost per completed analog in medicinal chemistry campaigns, making it a strategically valuable stockroom intermediate for laboratories engaged in furan-containing antibiotic synthesis.

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